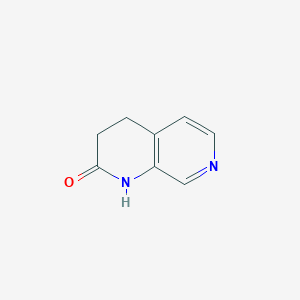

3,4-Dihydro-1,7-naphthyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydro-1H-1,7-naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-2-1-6-3-4-9-5-7(6)10-8/h3-5H,1-2H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCQRUXZWPUNBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696852 |

Source

|

| Record name | 3,4-Dihydro-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-20-8 |

Source

|

| Record name | 3,4-Dihydro-1,7-naphthyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one: A Technical Guide for Medicinal Chemists

Foreword: Unveiling the Potential of the 1,7-Naphthyridinone Scaffold

The landscape of contemporary drug discovery is perpetually in pursuit of novel molecular architectures that offer privileged access to biologically relevant chemical space. Among these, the naphthyridinone framework has emerged as a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential. While the 1,8- and 1,6-naphthyridinone isomers have been extensively explored, the 1,7-naphthyridinone core represents a less chartered, yet equally promising, frontier. This in-depth technical guide delineates a strategic and logical approach to the synthesis of a key derivative, 3,4-Dihydro-1,7-naphthyridin-2(1H)-one. This saturated heterocyclic system holds considerable promise as a versatile scaffold for the development of novel therapeutics, offering a three-dimensional architecture that can be strategically functionalized to engage with a multitude of biological targets.

This guide is structured to provide not only a detailed synthetic blueprint but also a deep understanding of the underlying chemical principles and experimental rationale. We will navigate through a proposed two-stage synthetic sequence, commencing with the construction of the aromatic 1,7-naphthyridin-2(1H)-one core, followed by its selective reduction to the desired dihydro derivative. Each step is supported by established methodologies adapted from the synthesis of analogous heterocyclic systems, ensuring a scientifically rigorous and practically viable approach.

I. Strategic Overview: A Two-Pronged Approach to the Target Scaffold

The synthesis of this compound is most logically approached as a two-phase process. This strategy allows for the controlled construction of the bicyclic system followed by the precise modification of one of the heterocyclic rings.

Figure 2. Reaction scheme for the formation of the 1,7-naphthyridinone core.

The reaction is typically performed at elevated temperatures to drive both the initial condensation and the subsequent cyclization. The choice of solvent and the potential use of a catalyst (acidic or basic) would be critical parameters to optimize for this specific transformation.

C. Detailed Experimental Protocol (Proposed)

Reaction: Synthesis of 1,7-Naphthyridin-2(1H)-one

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Concentration |

| Ethyl 4-aminonicotinate | 166.18 g/mol | 0.1 | 1.0 | - |

| Diethyl Malonate | 160.17 g/mol | 0.15 | 1.5 | - |

| Dowtherm A | - | - | - | 100 mL |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4-aminonicotinate (16.6 g, 0.1 mol) and diethyl malonate (24.0 g, 0.15 mol).

-

Add Dowtherm A (100 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 250 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product is expected to precipitate from the solution upon cooling. Collect the solid by vacuum filtration.

-

Wash the solid with a suitable solvent (e.g., hexanes or diethyl ether) to remove residual Dowtherm A.

-

Purify the crude product by recrystallization or column chromatography to yield 1,7-naphthyridin-2(1H)-one.

Justification of Experimental Choices:

-

High Temperature: The use of a high-boiling solvent like Dowtherm A is crucial to provide the necessary thermal energy for both the initial condensation and the subsequent intramolecular cyclization, a common strategy in the synthesis of related naphthyridinones. [1]* Excess Diethyl Malonate: A slight excess of diethyl malonate is used to ensure complete consumption of the limiting starting material, ethyl 4-aminonicotinate.

III. Phase 2: Selective Reduction to this compound

With the aromatic 1,7-naphthyridin-2(1H)-one in hand, the next critical step is the selective reduction of the pyridinone ring to afford the desired 3,4-dihydro derivative. Catalytic hydrogenation is the method of choice for this transformation, offering high efficiency and selectivity under appropriate conditions.

A. The Power of Catalytic Hydrogenation

Catalytic hydrogenation, particularly with palladium on carbon (Pd/C), is a well-established and robust method for the reduction of various functional groups, including the double bonds within heterocyclic rings. [2][3]The choice of catalyst, solvent, and reaction conditions (pressure, temperature) are key to achieving the desired outcome. For the reduction of naphthyridines, Pd/C has been shown to be effective. [4]

Figure 3. Selective reduction of the 1,7-naphthyridinone core.

B. Detailed Experimental Protocol (Proposed)

Reaction: Synthesis of this compound

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Concentration |

| 1,7-Naphthyridin-2(1H)-one | 146.15 g/mol | 0.05 | 1.0 | - |

| 10% Palladium on Carbon | - | - | 10 mol% | - |

| Ethanol | - | - | - | 150 mL |

| Hydrogen Gas | 2.02 g/mol | - | Excess | 50 psi |

Procedure:

-

To a hydrogenation vessel, add 1,7-naphthyridin-2(1H)-one (7.3 g, 0.05 mol) and 10% palladium on carbon (0.53 g, 10 mol% Pd).

-

Add ethanol (150 mL) to the vessel.

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by monitoring hydrogen uptake and by TLC analysis of aliquots.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Justification of Experimental Choices:

-

Palladium on Carbon (Pd/C): This is a standard and highly effective catalyst for the hydrogenation of aromatic and heterocyclic systems. [2][3]* Ethanol: A common and suitable solvent for catalytic hydrogenation reactions.

-

Hydrogen Pressure: A moderate pressure of 50 psi is proposed as a starting point. This parameter may require optimization to achieve the desired selectivity and reaction rate.

IV. Conclusion and Future Perspectives

This technical guide has outlined a logical and scientifically grounded synthetic strategy for the preparation of this compound. By leveraging established methodologies for the synthesis of related naphthyridinone isomers and employing a robust catalytic hydrogenation for the final reduction step, this guide provides a clear pathway for researchers to access this valuable scaffold. The successful synthesis of this molecule will undoubtedly open new avenues for the design and development of novel therapeutic agents, further expanding the chemical toolbox available to medicinal chemists. The modular nature of this synthetic approach also allows for the future introduction of various substituents on the pyridine ring of the starting material, enabling the creation of diverse libraries of this compound derivatives for structure-activity relationship studies.

V. References

-

A study on the synthesis of 4-Aminonicotinic acid. (2015). ResearchGate. [Link]

-

Walraven, H. G. M., Choudry, G. G., & Pandit, U. K. (1976). Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones. Recueil des Travaux Chimiques des Pays-Bas, 95(9), 220–223.

-

Dow, R. L., & Schneider, S. R. (2010). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. [Link]

-

Pellicciari, R., Natalini, B., & Cecchetti, V. (1985). 1,6- AND 1,7-NAPHTHYRIDINES. II. SYNTHESIS FROM ACYCLIC PRECURSORS. Il Farmaco, Edizione Scientifica, 40(5), 349-357.

-

Martin-Encinas, E., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3386.

-

Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029.

-

Tran, T. D., et al. (2018). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry, 16(43), 8296-8305.

-

Zhang, A., et al. (2011). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ACS Combinatorial Science, 13(5), 485-492.

-

Li, G., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 17(12), 14859-14867.

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The 3,4-Dihydro-1,7-naphthyridin-2(1H)-one Scaffold: A Privileged Core for Targeted Inhibitor Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-1,7-naphthyridin-2(1H)-one core and its related isomers represent a cornerstone in modern medicinal chemistry. Recognized as a "privileged scaffold," this heterocyclic system offers a versatile and adaptable framework for the design of potent and selective inhibitors against a multitude of high-value biological targets. Its inherent structural features, including hydrogen bond donors and acceptors, and a rigid, planar geometry, provide an ideal starting point for developing compounds that can precisely interact with the active sites of various enzymes. This guide delves into the mechanistic intricacies of several classes of inhibitors derived from the broader naphthyridinone family, illustrating how strategic chemical modifications to this core structure dictate target specificity and therapeutic action. We will explore the mechanisms of action for naphthyridinone-based inhibitors targeting critical regulators of DNA repair, inflammatory signaling, and cell cycle progression, namely Poly (ADP-ribose) polymerase 1 (PARP1), p38 Mitogen-Activated Protein (MAP) Kinase, and Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1). Through detailed pathway analysis, structure-activity relationship (SAR) insights, and representative experimental protocols, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.

The Naphthyridinone Core: A Foundation for Versatility

The power of the naphthyridinone scaffold lies in its synthetic tractability and its ability to be decorated with a wide array of chemical moieties.[1][2] This allows for the fine-tuning of physicochemical properties and the optimization of interactions with specific amino acid residues within a target protein's binding pocket. The core structure itself provides a rigid backbone, which reduces the entropic penalty upon binding and allows for the precise positioning of functional groups to engage in key interactions, such as hydrogen bonding and π-π stacking.[3] The various isomers of naphthyridinone (e.g., 1,5-, 1,6-, 1,7-, and 1,8-) further expand the diversity of this scaffold, enabling the development of compounds with unique pharmacological profiles.[4]

This guide will now explore three distinct examples of how this versatile core has been successfully employed to generate highly specific and potent inhibitors for different therapeutic targets.

Mechanism of Action I: PARP1 Inhibition and DNA Damage Repair

Derivatives of the naphthyridinone scaffold have emerged as potent inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway responsible for repairing single-strand DNA breaks.[5][6]

Molecular Mechanism: Catalytic Inhibition and PARP Trapping

The primary mechanism of action for naphthyridinone-based PARP inhibitors involves competitive binding to the nicotinamide adenine dinucleotide (NAD+) binding site within the catalytic domain of PARP1.[5][7] When a single-strand DNA break occurs, PARP1 is recruited to the site of damage. It then utilizes NAD+ as a substrate to synthesize chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[6][8] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of the lesion.[6]

Naphthyridinone-based inhibitors, by occupying the NAD+ binding pocket, prevent the synthesis of PAR chains.[8] This catalytic inhibition blocks the recruitment of the DNA repair machinery, leaving the single-strand break unrepaired.[7][8]

A more profound cytotoxic effect, known as "PARP trapping," occurs when the inhibitor not only blocks catalytic activity but also stabilizes the interaction between PARP1 and the DNA break.[7] This creates a physical obstruction on the DNA, which can lead to the collapse of replication forks during S-phase, generating more severe double-strand breaks.[5][7] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.[5][6] This concept is known as synthetic lethality.

Signaling Pathway: PARP1 in DNA Repair

The following diagram illustrates the central role of PARP1 in single-strand break repair and the mechanism of its inhibition by naphthyridinone derivatives.

Experimental Protocol: In Vitro PARP1 Inhibition Assay

This protocol outlines a typical chemiluminescent assay to determine the in vitro potency of a naphthyridinone-based compound against PARP1.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against PARP1 enzymatic activity.

Materials:

-

Recombinant human PARP1 enzyme

-

Histones (as a PARP1 substrate)

-

Biotinylated NAD+

-

Streptavidin-conjugated Horseradish Peroxidase (Strep-HRP)

-

Chemiluminescent HRP substrate

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

96-well white microplates

-

Test compound (naphthyridinone derivative) dissolved in DMSO

Procedure:

-

Plate Preparation: Coat the 96-well plates with histones and incubate overnight at 4°C. Wash the plates with wash buffer to remove unbound histones.

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO, and then dilute further in assay buffer to the final desired concentrations. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

-

Reaction Initiation: Add the test compound dilutions to the histone-coated wells. Then, add the PARP1 enzyme to all wells except the no-enzyme control.

-

Substrate Addition: Add biotinylated NAD+ to all wells to start the enzymatic reaction. Incubate the plate at room temperature for 1-2 hours.

-

Detection: Wash the plates to remove unbound reagents. Add Strep-HRP to each well and incubate for 1 hour at room temperature. The Strep-HRP will bind to the biotinylated PAR chains synthesized by the active PARP1.

-

Signal Generation: After a final wash, add the chemiluminescent HRP substrate to each well.

-

Data Acquisition: Immediately read the plate on a luminometer to measure the light output from each well.

-

Data Analysis: Subtract the background signal (no-enzyme control) from all other readings. Plot the percentage of inhibition against the logarithm of the test compound concentration. Use a non-linear regression model to fit the data and calculate the IC50 value.

Mechanism of Action II: p38 MAP Kinase Inhibition and Anti-inflammatory Effects

The 1,7-naphthyridinone scaffold has been successfully utilized to develop potent and selective inhibitors of p38 MAP kinase, a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9]

Molecular Mechanism: Allosteric Inhibition

Unlike many kinase inhibitors that compete with ATP for binding at the active site, some advanced p38 inhibitors based on related scaffolds have been shown to bind to an allosteric site, which is spatially distinct from the ATP-binding pocket. This allosteric binding induces a conformational change in the kinase that renders it inactive. Specifically, the inhibitor stabilizes a conformation of the kinase that is incompatible with ATP binding, effectively shutting down its catalytic activity. This mode of inhibition can offer higher selectivity over other kinases, as allosteric sites are often less conserved than the highly conserved ATP-binding pocket.

Signaling Pathway: p38 MAP Kinase in Inflammation

The diagram below shows the p38 MAP kinase signaling pathway and its role in inflammation, with the point of intervention for naphthyridone-based inhibitors.

Experimental Protocol: In Vitro p38α Kinase Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of a naphthyridinone derivative against p38α kinase.

Objective: To determine the IC50 of a test compound against p38α kinase activity.

Materials:

-

Recombinant active human p38α kinase

-

Fluorescently labeled peptide substrate (e.g., based on ATF2)

-

ATP

-

Assay buffer (e.g., HEPES, MgCl2, DTT, Brij-35)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

384-well low-volume white plates

-

Test compound (naphthyridinone derivative) dissolved in DMSO

Procedure:

-

Compound Plating: Dispense the test compound at various concentrations into the wells of the 384-well plate. Include DMSO-only (100% activity) and no-enzyme (background) controls.

-

Enzyme Addition: Add the p38α kinase to the wells containing the test compound and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction. Incubate for 1-2 hours at room temperature.

-

Signal Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well. Active kinase will consume ATP, leading to a lower signal.

-

Data Acquisition: Incubate for 10 minutes to stabilize the luminescent signal, then read the plate using a luminometer.

-

Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Mechanism of Action III: PKMYT1 Inhibition and Cell Cycle Control

Naphthyridinone derivatives have also been identified as potent and selective inhibitors of PKMYT1, a crucial regulator of the G2/M cell cycle transition.[10][11]

Molecular Mechanism: G2/M Checkpoint Abrogation

PKMYT1 is a protein kinase that, along with WEE1, phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1).[10][11] This inhibitory phosphorylation of CDK1 prevents the cell from prematurely entering mitosis.[12] Naphthyridinone-based inhibitors of PKMYT1 bind to its active site, preventing the phosphorylation of CDK1.[10] In cancer cells that are highly dependent on the G2/M checkpoint for DNA repair, such as those with CCNE1 amplification, inhibition of PKMYT1 leads to the premature activation of CDK1 and forces the cells to enter mitosis with damaged DNA.[12] This results in mitotic catastrophe and subsequent apoptosis.[10]

Signaling Pathway: PKMYT1 in Cell Cycle Regulation

The following diagram illustrates the role of PKMYT1 in the G2/M checkpoint and how its inhibition can lead to cancer cell death.

Experimental Protocol: Cell-Based Assay for G2/M Checkpoint Abrogation

This protocol describes a flow cytometry-based method to assess the ability of a naphthyridinone derivative to override the G2/M checkpoint.

Objective: To determine if the test compound causes cells to prematurely enter mitosis.

Materials:

-

Cancer cell line (e.g., a CCNE1-amplified line like OVCAR3)

-

Cell culture medium and supplements

-

Test compound (naphthyridinone derivative)

-

DNA damage-inducing agent (e.g., doxorubicin)

-

Propidium Iodide (PI) staining solution

-

Antibody against Phospho-Histone H3 (Ser10), a marker of mitosis

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the cancer cells in 6-well plates and allow them to adhere overnight.

-

G2/M Arrest: Treat the cells with a low dose of a DNA-damaging agent (e.g., doxorubicin) for 16-24 hours to induce G2/M arrest.

-

Compound Treatment: Add the test compound at various concentrations to the arrested cells. Include a DMSO control. Incubate for a defined period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold ethanol.

-

Staining: Wash the fixed cells and stain them with the anti-Phospho-Histone H3 antibody, followed by a fluorescently labeled secondary antibody. Then, resuspend the cells in PI staining solution, which also contains RNase.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The PI signal will determine the DNA content (G1, S, or G2/M phase), and the Phospho-Histone H3 signal will identify cells in mitosis.

-

Data Analysis: Quantify the percentage of cells that are positive for Phospho-Histone H3. A significant increase in the Phospho-Histone H3 positive population in the compound-treated, G2/M-arrested cells compared to the DMSO control indicates that the compound is abrogating the G2/M checkpoint and forcing cells into mitosis.

Conclusion

The this compound scaffold and its isomers are exceptionally valuable frameworks in drug discovery. As demonstrated through the diverse mechanisms of PARP1, p38 MAP kinase, and PKMYT1 inhibition, strategic derivatization of this core can yield highly potent and selective inhibitors for a wide range of therapeutic targets. The ability to modulate the scaffold's properties to achieve distinct mechanisms of action—from competitive inhibition and allosteric modulation to the induction of synthetic lethality—underscores its "privileged" status. This guide provides a foundational understanding of these mechanisms and offers practical experimental approaches for researchers working to harness the full potential of this remarkable chemical entity in the development of next-generation targeted therapies.

References

-

Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry.

-

1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry.

-

Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][13][14]-naphthyridin-2(3H)-ones as c-Met kinase inhibitors. ResearchGate.

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Archives of Pharmacal Research.

-

Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. European Journal of Medicinal Chemistry.

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed.

-

1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.

-

Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed.

-

Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry.

-

Antimicrobial Activity of Naphthyridine Derivatives. MDPI.

-

Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology.

-

Discovery of a novel series of quinolone and naphthyridine derivatives as potential topoisomerase I inhibitors by scaffold modification. PubMed.

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology.

-

p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. PubMed.

-

Synthesis of a naphthyridone p38 MAP kinase inhibitor. PubMed.

-

Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors for the Treatment of Breast Cancer. MDPI.

-

Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation. bioRxiv.

-

The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. PubMed.

-

How PARP inhibitors (PARPi) work. YouTube.

-

Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N -methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. ResearchGate.

-

Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Semantic Scholar.

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules.

-

PARP1: Structural Insights and Pharmacological Targets for Inhibition. International Journal of Molecular Sciences.

-

2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. Journal of Medicinal Chemistry.

-

Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. International Journal of Molecular Sciences.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to the Biological Activity of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one Derivatives

Introduction: The Naphthyridine Core in Modern Drug Discovery

The world of medicinal chemistry is driven by the search for "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets, thereby serving as a foundation for developing a diverse range of therapeutic agents. Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent one such privileged family.[1] With six possible isomers based on the placement of the two nitrogen atoms, these scaffolds have given rise to a wide spectrum of pharmacologically active molecules, from foundational antibacterial agents to novel anticancer therapies.[1]

This guide focuses specifically on the 3,4-Dihydro-1,7-naphthyridin-2(1H)-one moiety. This particular scaffold has garnered significant attention for its synthetic tractability and, most importantly, its role as a cornerstone in the development of potent and selective inhibitors of critical disease-related enzymes. Its unique three-dimensional structure and electronic properties make it an ideal starting point for generating libraries of compounds with diverse biological activities.

We will delve into the key therapeutic areas where these derivatives have shown exceptional promise, dissect their mechanisms of action, provide actionable experimental protocols for their evaluation, and explore the structure-activity relationships that govern their potency. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical architecture.

Section 1: The Preeminent Role in Oncology: PARP Inhibition

The most significant recent application of the naphthyridinone core is in the development of inhibitors for Poly (ADP-ribose) polymerase (PARP), particularly PARP-1.[2][3] PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1 or BRCA2 mutations.[3]

Mechanism of Action: Synthetic Lethality and PARP Trapping

PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for fixing single-strand DNA breaks (SSBs). When PARP-1 is inhibited, these normally benign SSBs escalate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutated BRCA1/2, the HR pathway is defective. This simultaneous loss of two key DNA repair pathways—one by a drug (PARP inhibition) and one by mutation (BRCA deficiency)—leads to a state of synthetic lethality , where the cancer cell cannot survive the accumulated DNA damage and undergoes apoptosis.

Critically, the efficacy of these inhibitors is not just due to blocking the catalytic activity of PARP but also through a mechanism known as "PARP trapping." The inhibitor binds to the PARP enzyme while it is attached to DNA, preventing its dissociation and creating a physical obstruction that is more cytotoxic than the unrepaired SSB alone.[3] Developing inhibitors that are not only potent but also selective for PARP-1 over PARP-2 is a key objective, as PARP-2 inhibition is linked to dose-limiting hematological toxicities like anemia and thrombocytopenia.[4]

Below is a diagram illustrating the central role of PARP-1 in DNA repair and the principle of synthetic lethality.

Caption: PARP-1 inhibition and synthetic lethality pathway.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded highly potent and selective PARP-1 inhibitors. One notable example is AZD5305, a PARP1-DNA trapper with high selectivity over PARP-2.[3] Analysis of this and related series reveals key SAR trends.

Caption: Key modification points on the naphthyridinone scaffold.

Anticancer Activity Data

The true measure of these derivatives lies in their cytotoxic activity against relevant cancer cell lines. The table below summarizes the activity of representative compounds from the literature.

| Compound Class | Modification Highlights | Target Cell Line | IC₅₀ (nM) | Reference |

| 1,5-Naphthyridin-2(1H)-one | 3-ethyl, various C7 substitutions | PARP-1 (enzyme) | 0.49 | [2] |

| 1,5-Naphthyridin-2(1H)-one | Compound 8m from series | DLD-1 (BRCA mutant) | 4.82 | [2] |

| 2-phenyl-2H-indazole-7-carboxamide | MK-4827 (related scaffold) | PARP-1 (enzyme) | 3.8 | [5] |

| Phthalazin-1-one | AZD2281 (Olaparib) | PARP-1 (enzyme) | <5 | [2] |

| 1,6-Naphthyridin-2(1H)-one | A34 (FGFR4 Inhibitor) | Hep-3B (HCC) | Potent | [6] |

| 1,8-Naphthyridine-3-carboxamide | Compound C-34 | Various | High Cytotoxicity | [7] |

Note: The table includes data from different naphthyridinone isomers and related PARP inhibitor scaffolds to provide a broader context of potency.

Section 2: Antimicrobial and Anti-inflammatory Activities

While oncology is a major focus, the versatility of the naphthyridine scaffold extends to other critical therapeutic areas.

Antimicrobial Effects: A Historical Legacy

The history of naphthyridines in medicine began with the antibacterial agent nalidixic acid , a 1,8-naphthyridine derivative introduced in the 1960s.[8] Its mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), which prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription.[8] Subsequent modifications, particularly the addition of a fluorine atom at C6 and a piperazine ring at C7, led to the development of highly successful fluoroquinolone antibiotics like Enoxacin.[9]

Derivatives of the this compound core are being investigated for similar properties, often showing efficacy against both Gram-positive and Gram-negative bacteria. Structure-activity relationship studies in this area have shown that the presence of electron-withdrawing groups on peripheral phenyl rings can enhance antimicrobial activity.[10]

Anti-inflammatory Potential

Chronic inflammation is a key driver of many diseases, including cancer. Certain 1,8-naphthyridine derivatives have demonstrated the ability to modulate the inflammatory response. For instance, compound C-34 was shown to potently inhibit the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from immune cells stimulated by lipopolysaccharide (LPS).[7] This dual anti-inflammatory and cytotoxic profile makes such compounds particularly interesting, as they could potentially target both the cancer cells and the inflammatory tumor microenvironment that supports their growth.[7]

Section 3: Essential Experimental Protocols

To ensure the robust evaluation of novel this compound derivatives, standardized and well-controlled experimental protocols are paramount.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard colorimetric assay to measure the reduction in cell viability caused by a test compound. It is a foundational experiment for any potential anticancer agent.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., BRCA-mutant DLD-1 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: PARP-1 Enzymatic Inhibition Assay

This protocol describes a common method to directly measure the inhibition of PARP-1's enzymatic activity.

Principle: This is a fluorescence polarization (FP) based assay. A fluorescently labeled NAD+ analog is used as a substrate for PARP-1. When it is not incorporated into a poly(ADP-ribose) chain, it is small and tumbles rapidly in solution, resulting in low fluorescence polarization. When PARP-1 is active, it incorporates the analog into a large polymer, which tumbles slowly and yields a high polarization signal. An inhibitor will prevent this incorporation, keeping the polarization signal low.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, recombinant human PARP-1 enzyme, activated DNA (to stimulate the enzyme), and the fluorescent NAD+ analog.

-

Compound Plating: In a 384-well plate, add the test naphthyridinone derivatives at various concentrations. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (DMSO vehicle).

-

Enzyme/DNA Addition: Add a pre-mixed solution of PARP-1 enzyme and activated DNA to each well. Incubate for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent NAD+ analog to all wells.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature, protected from light, to allow the reaction to proceed.

-

Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

-

Analysis: Convert the FP values to percent inhibition relative to the controls. Plot the percent inhibition against the log of the compound concentration and perform a non-linear regression to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold and its isomers have firmly established their value in modern medicinal chemistry. Their success as PARP-1 inhibitors highlights a remarkable potential in oncology, offering a pathway to developing next-generation therapeutics with enhanced selectivity and reduced toxicity.[4] The demonstrated antimicrobial and anti-inflammatory activities further broaden their therapeutic horizon, suggesting that a single core structure can be tailored to combat a range of human diseases.[8][7]

The future of this chemical class lies in the continued exploration of its structure-activity landscape. Key areas for future research include:

-

Enhancing Selectivity: Designing derivatives with even greater selectivity for PARP-1 over PARP-2 to create safer combination therapies.

-

Overcoming Resistance: Developing compounds that are effective against PARP inhibitor-resistant cancer models.

-

Exploring New Targets: Using the scaffold as a starting point to screen for activity against other enzyme classes, such as kinases or viral polymerases.

For drug development professionals, the this compound core represents a validated and promising platform. Its synthetic accessibility and proven biological relevance make it an invaluable tool in the ongoing quest for novel and effective medicines.

References

-

Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available from: [Link]

-

Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. Available from: [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. Available from: [Link]

-

Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI. Available from: [Link]

-

Biological Activity of Naturally Derived Naphthyridines. National Center for Biotechnology Information. Available from: [Link]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. Available from: [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. Available from: [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

-

Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV-1 NNRTIs with anticancer potential. National Center for Biotechnology Information. Available from: [Link]

-

Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. PubMed. Available from: [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. Available from: [Link]

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. National Center for Biotechnology Information. Available from: [Link]

-

Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Publishing. Available from: [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available from: [Link]

-

Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. Available from: [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information. Available from: [Link]

-

(PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available from: [Link]

-

Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. ResearchGate. Available from: [Link]

-

2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. ACS Publications. Available from: [Link]

-

Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. PubMed. Available from: [Link]

-

Development of Selective PARP1 Inhibitors for Treatment of Cancer. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Selective PARP1 Inhibitors for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic characterization of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one

Foreword: The Structural Imperative in Drug Discovery

In the landscape of modern medicinal chemistry, the naphthyridinone core is a "privileged scaffold"—a molecular framework that has repeatedly been shown to provide ligands for a diverse array of biological receptors.[1][2][3] The compound this compound (Molecular Formula: C₈H₈N₂O, Molecular Weight: 148.16 g/mol ) represents a foundational structure within this class. Its value lies not only in its own potential bioactivity but as a versatile chemical intermediate for building more complex therapeutic agents.[1]

The successful synthesis and subsequent development of any drug candidate are predicated on the unambiguous confirmation of its molecular structure and purity. This is not a trivial checkpoint but the bedrock of all further investigation. Mischaracterization can lead to the costly pursuit of incorrect molecular pathways and flawed structure-activity relationship (SAR) studies.

This guide provides a comprehensive, multi-technique spectroscopic analysis of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causal logic behind the expected spectral features. We will employ Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete and validated structural portrait of this important heterocyclic compound.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Proton (¹H) NMR Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy maps the chemical environment of every proton in a molecule. The resonance frequency (chemical shift, δ) of a proton is exquisitely sensitive to the electron density around it, allowing us to differentiate between aromatic, aliphatic, and N-H protons. Furthermore, spin-spin coupling between neighboring protons causes signals to split into distinct patterns (e.g., doublets, triplets), revealing which protons are directly connected through chemical bonds.

Expected ¹H NMR Spectrum & Interpretation: The structure of this compound contains three distinct proton environments: the aromatic pyridine ring, the saturated dihydropyridinone ring, and the amide N-H group. The spectrum is predicted to show characteristic signals for each.

-

Aromatic Region (δ 7.0 - 8.5 ppm): The pyridine ring contains three protons (H-5, H-6, H-8). Due to the electron-withdrawing nature of the nitrogen atom at position 7, H-8 is expected to be the most deshielded (highest chemical shift). The coupling between these protons will result in a set of doublets and a doublet of doublets, characteristic of a 3-substituted pyridine system.

-

Aliphatic Region (δ 2.5 - 3.5 ppm): The dihydropyridinone ring features two methylene (CH₂) groups at positions C-3 and C-4. These are adjacent to each other and will therefore appear as two triplets, assuming free rotation. The C-3 protons, being adjacent to the electron-withdrawing carbonyl group, are expected to resonate at a slightly higher chemical shift than the C-4 protons.[6][7]

-

Amide Proton (δ ~8.0 - 10.0 ppm, broad): The proton on the lactam nitrogen (N-1) is typically deshielded and often appears as a broad singlet. Its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constant (J, Hz) |

| N1-H | 8.0 - 10.0 | broad singlet | - |

| H-8 | ~8.3 | doublet (d) | ~4-5 |

| H-6 | ~7.8 | doublet (d) | ~7-8 |

| H-5 | ~7.2 | doublet of doublets (dd) | ~7-8, ~4-5 |

| H-3 (2H) | ~3.3 | triplet (t) | ~6-7 |

| H-4 (2H) | ~2.8 | triplet (t) | ~6-7 |

graph "molecular_structure_h_nmr" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Define nodes with labels N1 [label="N1-H", pos="0,0.5!"]; C2 [label="C2=O", pos="1.2,0.5!"]; C3 [label="C3(H₂)", pos="1.8,-0.5!"]; C4 [label="C4(H₂)", pos="1,-1.5!"]; C4a [label="C4a", pos="-0.2,-1.5!"]; C8a [label="C8a", pos="-0.8,-0.5!"]; C5 [label="C5-H", pos="-0.2,-2.5!"]; C6 [label="C6-H", pos="-1.2,-2.5!"]; N7 [label="N7", pos="-1.8,-1.5!"]; C8 [label="C8-H", pos="-1.8,-0.5!"];

// Define edges to form the structure N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C8a; C8a -- N1; C4a -- C5; C5 -- C6; C6 -- N7; N7 -- C8; C8 -- C8a; }

Caption: Molecular structure with proton labels.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for keeping the N-H proton signal sharp and observable.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire the spectrum at a standard temperature (e.g., 25 °C). A typical acquisition involves 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[4]

Carbon (¹³C) NMR Spectroscopy

Principle & Rationale: ¹³C NMR spectroscopy detects the resonance of the ¹³C isotope, providing a distinct signal for each unique carbon atom in the molecule. The chemical shift range is much wider than for protons (~200 ppm), resulting in less signal overlap. This technique is definitive for counting the number of non-equivalent carbons and identifying key functional groups like carbonyls.

Expected ¹³C NMR Spectrum & Interpretation: The molecule has 8 carbon atoms, and due to its asymmetry, all 8 are expected to be chemically non-equivalent, yielding 8 distinct signals in the proton-decoupled ¹³C NMR spectrum.

-

Carbonyl Carbon (δ ~170 ppm): The C-2 carbonyl carbon of the lactam is the most deshielded carbon due to the direct attachment of the electronegative oxygen atom and will appear at the far downfield end of the spectrum.[8]

-

Aromatic Carbons (δ 110 - 160 ppm): The five sp²-hybridized carbons of the two fused rings (C-5, C-6, C-8, C-4a, C-8a) will resonate in this region. Carbons directly attached to nitrogen (C-8 and C-8a) will be significantly deshielded.[9]

-

Aliphatic Carbons (δ 20 - 40 ppm): The two sp³-hybridized methylene carbons, C-3 and C-4, will appear in the upfield region of the spectrum. C-3, being alpha to the carbonyl, will be at a slightly higher chemical shift than C-4.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~170 |

| C-8 | ~155 |

| C-6 | ~145 |

| C-8a | ~140 |

| C-4a | ~125 |

| C-5 | ~120 |

| C-3 | ~35 |

| C-4 | ~25 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

-

Acquisition: ¹³C NMR spectra require a significantly larger number of scans (often several hundred to thousands) than ¹H spectra due to the low natural abundance of the ¹³C isotope. The spectrum is typically acquired with proton decoupling to produce sharp singlets for each carbon.

-

Data Processing: Process the data similarly to ¹H NMR, referencing the spectrum to the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).[4]

Infrared (IR) Spectroscopy: Probing Functional Groups

Principle & Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has characteristic vibrational frequencies, making IR an excellent tool for identifying the presence of key groups like C=O, N-H, C-H, and aromatic rings.

Expected IR Spectrum & Interpretation: The IR spectrum provides a diagnostic fingerprint for this compound, confirming its core functional components.

-

N-H Stretch (3200-3300 cm⁻¹): A moderately strong, somewhat broad band is expected in this region, corresponding to the stretching vibration of the N-H bond in the lactam ring.[10][11]

-

C-H Stretches (2850-3100 cm⁻¹): Two types of C-H stretches will be present. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups appear just below 3000 cm⁻¹.[11][12]

-

C=O Stretch (Amide I Band) (~1670 cm⁻¹): This will be one of the strongest and most characteristic absorptions in the spectrum. For a six-membered lactam (cyclic amide), the carbonyl stretch typically appears around 1670-1680 cm⁻¹.[10][13][14] This strong absorption is a definitive indicator of the pyridinone ring system.

-

Aromatic Ring Stretches (1400-1600 cm⁻¹): Several sharp to medium intensity bands in this region correspond to C=C and C=N stretching vibrations within the pyridine ring.

-

N-H Bend (Amide II Band) (~1550 cm⁻¹): This band arises from a coupling of N-H bending and C-N stretching and is characteristic of secondary amides.[13]

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Lactam N-H | Stretch | 3200 - 3300 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Lactam C=O | Stretch (Amide I) | ~1670 | Strong, Sharp |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 | Medium-Strong |

| Lactam N-H | Bend (Amide II) | ~1550 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, press the sample firmly against the crystal using the pressure clamp and collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form, Electron Ionization (EI), a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). The mass of this ion provides the molecule's exact molecular weight. Excess energy from the ionization process causes the molecular ion to fragment in predictable ways, providing a structural fingerprint.

Expected Mass Spectrum & Interpretation: The mass spectrum will provide the definitive molecular weight and clues to the molecule's stability and structure.

-

Molecular Ion Peak (m/z 148): The molecular formula C₈H₈N₂O contains two nitrogen atoms (an even number), so according to the Nitrogen Rule, the molecular ion peak should have an even m/z value. A strong peak is expected at m/z = 148, corresponding to the intact molecular ion [C₈H₈N₂O]⁺•. Aromatic and heterocyclic compounds often show a prominent molecular ion peak due to their stability.[15]

-

Key Fragmentation Pathways: Fragmentation provides structural validation. Common fragmentation patterns for amides and heterocycles include:

-

Loss of CO (m/z 120): A very common fragmentation for cyclic amides is the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z 120 ([M-28]⁺•).

-

Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the dihydropyridinone ring could lead to various fragments. For instance, cleavage across the C4-C4a and C8a-N1 bonds could lead to distinct charged fragments.

-

Loss of H• (m/z 147): Loss of a hydrogen radical to form a stable, even-electron cation is also a common initial fragmentation step.

-

Caption: Plausible fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a 70 eV electron beam to generate ions.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: A detector counts the ions at each m/z value, and the software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion: A Unified Spectroscopic Identity

The structural elucidation of a molecule like this compound is a process of synergistic data integration. No single technique provides the complete picture.

-

¹H NMR maps the proton framework and their connectivity.

-

¹³C NMR confirms the carbon skeleton and the presence of the critical carbonyl group.

-

IR Spectroscopy provides rapid confirmation of all key functional groups (N-H, C=O, aromatic ring).

-

Mass Spectrometry gives the definitive molecular weight and offers a final layer of structural confirmation through predictable fragmentation.

Together, these four spectroscopic techniques provide a robust, self-validating system for confirming the identity and purity of this compound, establishing the essential foundation for its use in research and drug development.

References

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Kumbhar, D., et al. (2021). Spectroscopic Studies on the Interaction of Naphthyridines with DNA and Fluorescent Detection of DNA in Agarose Gel. Journal of Fluorescence, 31(2), 327-338. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Unknown. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

Pinchas, S., & Laulicht, I. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 43, 237-245. Retrieved from [Link]

-

Blanco, M. M., Schapira, C. B., & Perillo, I. A. (1998). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. Magnetic Resonance in Chemistry, 36(7), 507-512. Retrieved from [Link]

-

Prieur, A., et al. (2012). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 8, 1699-1705. Retrieved from [Link]

-

Hameed, A., et al. (2009). The investigation of NMR spectra of dihydropyridones derived from Curcumin. ARKIVOC, 2009(13), 42-54. Retrieved from [Link]

-

University of Wisconsin. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Iriepa, I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1025. Retrieved from [Link]

-

YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

Sources

- 1. 3,4-Dihydro-1,6-naphthyridin-2(1H)-one|CAS 14757-41-6 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Spectroscopic Studies on the Interaction of Naphthyridines with DNA and Fluorescent Detection of DNA in Agarose Gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.pg.edu.pl [chem.pg.edu.pl]

- 15. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

The Ascendance of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one Analogs in Modern Drug Discovery: A Technical Guide for Researchers

Abstract

The 3,4-dihydro-1,7-naphthyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility and potential across a spectrum of therapeutic targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this promising core. We will delve into the synthetic nuances, explore the intricate structure-activity relationships (SAR), and detail the established biological activities and mechanisms of action. This guide is designed to be a practical resource, offering field-proven insights and self-validating experimental protocols to empower the rational design and development of novel therapeutics based on this versatile scaffold.

Introduction: The Strategic Value of the 1,7-Naphthyridinone Core

Naphthyridines, bicyclic heterocyclic compounds composed of two fused pyridine rings, have a rich history in drug discovery, with various isomers exhibiting a broad range of biological activities.[1][2] The 1,7-naphthyridinone core, in particular, has garnered significant attention due to its ability to serve as a versatile template for the development of potent and selective inhibitors of various enzymes implicated in human diseases. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent placement, allowing for precise interactions with target proteins. The lactam functionality offers a key hydrogen bonding motif, while the aromatic rings provide a platform for a multitude of chemical modifications to fine-tune potency, selectivity, and pharmacokinetic properties.

Analogs of the this compound core have demonstrated significant activity against several key drug targets, including:

-

Kinases: A pivotal class of enzymes often dysregulated in cancer and inflammatory diseases. 1,7-Naphthyridinone derivatives have shown potent inhibitory activity against p38 Mitogen-Activated Protein (MAP) Kinase, Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), and the MET proto-oncogene, receptor tyrosine kinase (MET).[3][4][5]

-

Epigenetic Targets: Specifically, the Lysine Demethylase 5 (KDM5) family of enzymes, which are critical regulators of histone methylation and are implicated in cancer development.[2]

-

DNA Repair Enzymes: The broader naphthyridine class has shown potential in targeting enzymes like Poly (ADP-ribose) polymerase (PARP), crucial for DNA repair and a validated target in oncology.

This guide will provide a detailed exploration of the key aspects of drug discovery centered on this promising scaffold.

Synthetic Strategies for the this compound Core

The efficient and versatile synthesis of the this compound core and its analogs is paramount for successful drug discovery campaigns. While various methods have been reported for the synthesis of naphthyridine isomers, this section will focus on strategies amenable to the construction of the 1,7-naphthyridin-2(1H)-one scaffold, with a particular emphasis on the widely applicable Friedländer annulation and intramolecular cyclization approaches.

The Friedländer Annulation Approach

The Friedländer synthesis is a classic and powerful method for the construction of quinolines and related heterocyclic systems, including naphthyridines.[6][7] The reaction involves the condensation of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing a reactive α-methylene group.

A plausible synthetic route to the this compound core utilizing a Friedländer-type reaction is depicted below. This strategy offers the advantage of readily available starting materials and the potential for a one-pot reaction.

Caption: Friedländer annulation approach to the 1,7-naphthyridinone core.

Experimental Protocol: Friedländer Synthesis of a this compound Analog

This protocol is a representative example and may require optimization for specific substrates.

-

Reaction Setup: To a solution of 2-aminonicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add the substituted acetoacetate (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide (0.1-0.2 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford the desired this compound analog.

Causality Behind Experimental Choices:

-

Solvent: Ethanol and DMF are common choices due to their ability to dissolve the reactants and their relatively high boiling points, allowing for elevated reaction temperatures.

-

Catalyst: A base is crucial to deprotonate the α-methylene group of the acetoacetate, generating the enolate nucleophile required for the initial condensation step. The choice of base can influence reaction rates and yields.

-

Temperature: Heat is generally required to drive the condensation and subsequent cyclization and dehydration steps to completion.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions provide another powerful avenue for the synthesis of the this compound core. These strategies often involve the formation of a key intermediate containing both the pyridine ring and a side chain poised for cyclization.

A representative intramolecular cyclization approach is outlined below, starting from a substituted 3-aminopyridine.

Caption: Intramolecular cyclization approach to the 1,7-naphthyridinone core.

Experimental Protocol: Intramolecular Cyclization for a this compound Analog

This protocol provides a general framework; specific reagents and conditions will depend on the desired substitution pattern.

-

Acylation: React a 3-aminopyridine derivative with a suitable acylating agent, such as a substituted acryloyl chloride or a Michael acceptor like ethyl acrylate, to introduce the side chain. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cyclization: The resulting intermediate can be cyclized under various conditions. For example, acid-catalyzed cyclization (e.g., using polyphosphoric acid or Eaton's reagent) or a base-mediated intramolecular Michael addition followed by cyclization can be employed.

-

Work-up and Purification: Following the cyclization, the reaction is worked up using standard aqueous extraction procedures. The crude product is then purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Acylating Agent: The choice of acylating agent determines the initial structure of the side chain and ultimately the substitution pattern on the newly formed ring.

-

Cyclization Conditions: The choice between acidic or basic conditions for cyclization depends on the nature of the substituents on the pyridine ring and the side chain. Acidic conditions often promote Friedel-Crafts-type cyclizations, while basic conditions facilitate intramolecular nucleophilic additions.

Structure-Activity Relationships (SAR) and Target Engagement

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core scaffold. A thorough understanding of SAR is crucial for optimizing potency, selectivity, and drug-like properties.

Kinase Inhibition

p38 MAP Kinase: Analogs of 1,7-naphthyridinone have been identified as potent inhibitors of p38 MAP kinase, a key player in inflammatory responses. SAR studies have revealed that substitution at the N-1 and C-7 positions is critical for activity.

PIP4K2A: The 1,7-naphthyridine scaffold has yielded highly potent and selective inhibitors of PIP4K2A, a lipid kinase implicated in cancer.[4][8] Structure-based optimization has been instrumental in achieving nanomolar potency.

MET Kinase: 1,7-Naphthyridinone derivatives have shown promise as MET kinase inhibitors, a target in various cancers.[5] Scaffold hopping from other heterocyclic systems has led to the discovery of potent analogs with favorable pharmacokinetic profiles.[3]

Quantitative SAR Data for Kinase Inhibitors

| Target | Core Scaffold | Key Substitutions | IC50 (nM) | Reference |

| p38α MAP Kinase | 7-Amino-naphthyridone | Varied aryl groups at N-1 and C-5 | <100 | [9] |

| PIP4K2A | 1,7-Naphthyridine | Varied substituents | 0.066 - 18,000 | [8] |

| MET Kinase | 2,7-Naphthyridinone | Phenylamino at C-8, fluorophenyl at N-2 | ~10 | [5] |

| MET Kinase | 1,6-Naphthyridinone | Varied aryl and heteroaryl groups | 7.1 - 9.8 | [3][10] |

KDM5 Inhibition

1,7-Naphthyridone analogs have been developed as potent inhibitors of the KDM5 family of histone demethylases.[2] These inhibitors are competitive with the co-substrate 2-oxoglutarate.

Quantitative SAR Data for KDM5 Inhibitors

| Compound Class | Target | Key Features | IC50 (nM) | Reference |

| 1,7-Naphthyridones | KDM5A | Varied substitutions | Nanomolar range | [2] |

| Pyridyl-amino-isoquinolinone | KDM5A | Enantiomeric inhibitors | <1000 | [11] |

| N-oxalyl-glycine derivative | KDM5B | - | ~50,000 (EC50 in cells) | [12][13] |

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of this compound analogs requires an appreciation of the signaling pathways they modulate.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.[14] Inhibition of p38 by 1,7-naphthyridinone analogs can block the downstream phosphorylation of transcription factors and other proteins involved in the inflammatory response.

Caption: Inhibition of the p38 MAP Kinase signaling pathway.

MET Kinase Signaling Pathway

The MET kinase signaling pathway, activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and motility.[5] Aberrant MET signaling is a hallmark of many cancers. 1,7-Naphthyridinone-based inhibitors block the kinase activity of MET, thereby inhibiting downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.

Caption: Inhibition of the MET Kinase signaling pathway.

KDM5-Mediated Epigenetic Regulation

KDM5 enzymes remove methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[2] By inhibiting KDM5, 1,7-naphthyridinone analogs can lead to an increase in H3K4 trimethylation (H3K4me3), altering gene expression patterns and potentially leading to anti-cancer effects.

Caption: Inhibition of KDM5-mediated histone demethylation.

Self-Validating Experimental Protocols for Compound Evaluation